N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Research has shown that novel analogs of pyrazole derivatives exhibit promising antibacterial activity, especially against strains such as Staphylococcus aureus and Bacillus subtilis. These compounds were found to exhibit antibacterial activity at non-cytotoxic concentrations, suggesting their potential use in developing new antibacterial agents (Palkar et al., 2017).
Anti-Cancer Applications
Compounds targeting the urokinase receptor have been synthesized and shown to inhibit breast cancer cell invasion, migration, and angiogenesis. These findings indicate the potential of such compounds in cancer therapy, particularly for breast cancer (Wang et al., 2011).
Structural and Molecular Analysis
Studies involving the synthesis and crystal structure analysis of pyrazole derivatives reveal detailed insights into their molecular configuration, which is crucial for understanding their interaction with biological targets. Such analyses provide a foundation for designing more effective therapeutic agents (Prabhuswamy et al., 2016).
Anticancer and Anti-inflammatory Agents
The synthesis of novel pyrazolopyrimidines derivatives has shown potential as both anticancer and anti-5-lipoxygenase agents, suggesting their dual applicability in therapeutic interventions against cancer and inflammation (Rahmouni et al., 2016).
Molecular Interaction Studies
Research on the antagonist interaction with cannabinoid receptors provides insights into the molecular dynamics and potential therapeutic applications of such compounds in treating conditions related to cannabinoid receptor activity (Shim et al., 2002).
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12-3-5-15(7-13(12)2)24-20(16-9-28-10-17(16)23-24)22-21(25)14-4-6-18-19(8-14)27-11-26-18/h3-8H,9-11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDKVPVMDQVUHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.